molecular formula C16H13ClN4O3 B287633 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Numéro de catalogue B287633
Poids moléculaire: 344.75 g/mol
Clé InChI: JBKOQVYABQPJRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was discovered by Pfizer in 2004 and is currently in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 inhibits CDK4 and CDK6 by binding to the ATP binding site of these kinases. This prevents the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the cell cycle. When Rb is phosphorylated, it releases the transcription factor E2F, which promotes the expression of genes involved in cell cycle progression. By inhibiting CDK4 and CDK6, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can prevent the phosphorylation of Rb and the subsequent expression of genes involved in cell cycle progression.
Biochemical and Physiological Effects
4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It can induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells. 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of tumors. In addition, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 is a potent and selective inhibitor of CDK4 and CDK6, which makes it a valuable tool for studying the cell cycle and cancer biology. However, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has some limitations for lab experiments. It is a small molecule inhibitor, which means it can be difficult to deliver to cells in vivo. In addition, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research and development of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991. One direction is to optimize the delivery of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 to cancer cells in vivo. This could involve the use of nanoparticle-based delivery systems or other targeted delivery strategies. Another direction is to investigate the potential use of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 in combination with other cancer treatments, such as immunotherapy. Finally, further research is needed to understand the long-term safety and efficacy of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 in humans.

Méthodes De Synthèse

The synthesis of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with 2-methoxy-5-(methylsulfonyl)pyridine to form 4-chloro-5-methoxy-3-nitrobenzonitrile. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methylphenol and triethylamine to form the corresponding ether. The final step involves the reaction of the ether with 6-bromo-4-(3-chloropyridin-2-yl)pyrimidine in the presence of potassium carbonate to form 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991.

Applications De Recherche Scientifique

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies and is currently in clinical trials for the treatment of breast cancer, glioblastoma, and other types of cancer. 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 works by inhibiting CDK4 and CDK6, which are involved in the regulation of the cell cycle. By inhibiting these kinases, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can prevent cancer cells from dividing and proliferating.

Propriétés

Nom du produit

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Formule moléculaire

C16H13ClN4O3

Poids moléculaire

344.75 g/mol

Nom IUPAC

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)pyrimidin-4-yl]pyridazin-3-one

InChI

InChI=1S/C16H13ClN4O3/c1-10-3-5-11(6-4-10)24-14-7-13(18-9-19-14)21-16(22)15(17)12(23-2)8-20-21/h3-9H,1-2H3

Clé InChI

JBKOQVYABQPJRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl

SMILES canonique

CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.